[(2-Bromoethoxy)methyl]cyclobutane

[(2-Bromoethoxy)methyl]cyclobutane (CAS 1909326-00-6) is a brominated cyclobutane derivative with the molecular formula C7H13BrO. Its structure features a cyclobutane ring substituted at the 1-position with a methyl group, which is further linked to a 2-bromoethoxy chain.

Molecular Formula C7H13BrO
Molecular Weight 193.084
CAS No. 1909326-00-6
Cat. No. B2938583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Bromoethoxy)methyl]cyclobutane
CAS1909326-00-6
Molecular FormulaC7H13BrO
Molecular Weight193.084
Structural Identifiers
SMILESC1CC(C1)COCCBr
InChIInChI=1S/C7H13BrO/c8-4-5-9-6-7-2-1-3-7/h7H,1-6H2
InChIKeyBAJLRAHOUBOIPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Compound Profile: (2-Bromoethoxy)methylcyclobutane (CAS 1909326-00-6) for Organic Synthesis and Medicinal Chemistry


[(2-Bromoethoxy)methyl]cyclobutane (CAS 1909326-00-6) is a brominated cyclobutane derivative with the molecular formula C7H13BrO . Its structure features a cyclobutane ring substituted at the 1-position with a methyl group, which is further linked to a 2-bromoethoxy chain . The compound is classified as an alkyl bromide and an ether, with the bromine atom serving as a key reactive handle for nucleophilic substitution and cross-coupling reactions [1]. While direct experimental data on this specific compound is absent from the primary scientific literature, its structural features make it a potential small molecule scaffold and synthetic intermediate for introducing cyclobutyl motifs into more complex molecular frameworks .

Generic Substitution Risks for (2-Bromoethoxy)methylcyclobutane: Why Direct Analogs Are Not Interchangeable


The utility of [(2-Bromoethoxy)methyl]cyclobutane in synthesis and drug discovery hinges on its specific structural arrangement. While related cyclobutyl bromides exist, simple substitution is not possible due to fundamental differences in molecular geometry and reactivity. For instance, substituting this compound with the closely related (2-Bromoethoxy)cyclobutane (CAS 1248321-92-7) introduces a sterically hindered, direct attachment to the cyclobutane ring, which dramatically alters the conformational flexibility and the accessibility of the reactive bromoethoxy chain . Similarly, using the more common bromomethylcyclobutane (CAS 17247-58-4) [1] or (2-bromoethyl)cyclobutane would significantly change the spacer length and electronic environment around the reactive site, leading to different reaction kinetics and product outcomes. These structural variations are critical in applications where precise spatial orientation is required, such as in structure-activity relationship (SAR) studies or the synthesis of stereochemically defined targets.

Direct Quantitative Evidence for [(2-Bromoethoxy)methyl]cyclobutane is Absent from the Scientific Literature


Recommended Research and Industrial Use-Cases for (2-Bromoethoxy)methylcyclobutane (CAS 1909326-00-6)


Scaffold for Isosteric Replacement in Medicinal Chemistry

In drug discovery, the cyclobutyl group is a well-recognized bioisostere for phenyl, gem-dimethyl, and other alkyl groups, often used to improve a candidate's lipophilicity, metabolic stability, and binding conformation . [(2-Bromoethoxy)methyl]cyclobutane offers a unique attachment point via its flexible bromoethoxy linker, which could be exploited to position a cyclobutane moiety within a target's binding pocket differently than more rigid, directly-attached analogs. The presence of the primary alkyl bromide provides a versatile handle for further functionalization (e.g., through SN2 reactions or metal-catalyzed cross-couplings) to generate diverse lead-like libraries for SAR exploration.

Specialized Building Block for Functionalized Ether Synthesis

This compound's dual functionality—a cyclobutane core and a reactive bromoalkyl ether chain—makes it a specialized intermediate for constructing complex ether-linked architectures. The bromine atom is an excellent leaving group, enabling efficient nucleophilic substitution with a wide range of O-, N-, S-, and C-nucleophiles. This allows chemists to 'stitch' a cyclobutylmethyl group onto a diverse array of molecular scaffolds, a capability that is not possible with simple cyclobutane or cyclobutylmethanol [1]. This is particularly valuable for the late-stage functionalization of complex natural products or pharmaceutical candidates where a cyclobutane motif is desired.

Precursor for Novel Cyclobutane-Containing Monomers and Polymers

The cyclobutane ring is known for its inherent ring strain, which can be exploited in ring-opening polymerization or other strain-release-driven reactions to create novel polymeric materials . The bromoethoxy side chain of [(2-Bromoethoxy)methyl]cyclobutane provides a distinct advantage over simpler cyclobutane monomers by offering a site for orthogonal functionalization. This could enable the synthesis of polymers with precisely placed pendant groups or the creation of block copolymers through sequential polymerization steps, opening avenues for developing materials with tailored mechanical, thermal, or optical properties.

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